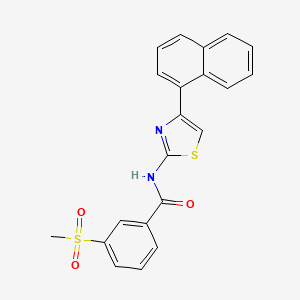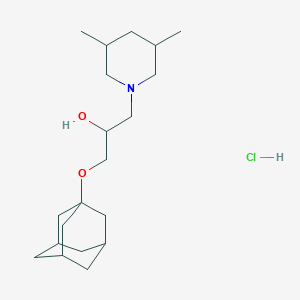
3-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Applications
Antimicrobial and Antifungal Properties : Research has highlighted the potential of phenothiazine derivatives, which share structural similarities with the compound , in exhibiting promising antibacterial and antifungal properties. These activities are attributed to the interaction of phenothiazines with biological systems through pharmacophoric substituents and their ability to penetrate biological membranes due to their lipophilic character (Pluta, Morak-Młodawska, & Jeleń, 2011).
Anticancer Applications : The structural modifications of phenothiazine, especially the integration of naphthalene and azine rings, have led to compounds with significant anticancer activities. These modifications enhance the compounds' interactions with DNA and biological membranes, contributing to their potential as anticancer agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Cardiovascular System Drug Delivery : The compound’s structural motif suggests its potential in developing delivery systems for the cardiovascular system, targeting a variety of diseases such as atherosclerosis, ischemic-reperfusion injury, and hypertension. Effective formulations can significantly improve therapeutic outcomes in these conditions (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Nanotechnology and Polymer Processing : The use of related compounds in nanotechnology and polymer processing has been explored, leveraging the self-assembly properties of benzene-1,3,5-tricarboxamides into one-dimensional nanometer-sized structures. These applications are driven by the compounds’ ability to stabilize such structures through hydrogen bonding, opening avenues in materials science (Cantekin, de Greef, & Palmans, 2012).
Chemical Properties and Synthesis
Synthetic Versatility : The synthesis and application of related compounds, such as 1,3-dihydroxynaphthalene, demonstrate the chemical versatility and potential for varied applications, from dye synthesis to photocatalytic processes. The efficient routes to these derivatives underscore their importance in chemical synthesis and potential environmental applications (Zhang You-lan, 2005).
Environmental Applications : Studies on the combined electron-beam and biological purification of industrial wastewater highlight the relevance of naphthalene derivatives in environmental chemistry. The transformation of non-biodegradable surfactants into biodegradable products exemplifies the application of related chemical structures in addressing environmental concerns (Pikaev, Kabakchi, Putilov, Kaipov, & Vanyushkin, 1997).
Properties
IUPAC Name |
3-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)16-9-4-8-15(12-16)20(24)23-21-22-19(13-27-21)18-11-5-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNVGXICJRBCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)
![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)
![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)



![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)
![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)
